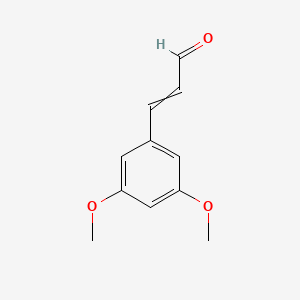
3-(3,5-dimethoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)prop-2-enal, also known as sinapaldehyde, is an organic compound with the formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3,5-Dimethoxyphenyl)prop-2-enal can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically occurs under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves the same Claisen-Schmidt condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant metabolism and lignin biosynthesis.
Medicine: Research is ongoing to explore its potential as an antifungal and antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. It exerts its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The compound modulates the expression of genes involved in glutathione metabolism, which plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: A related compound with a similar structure but without the methoxy groups.
Coniferyl aldehyde: Another related compound that is an intermediate in lignin biosynthesis.
Sinapic acid: A derivative of sinapaldehyde with an additional carboxylic acid group
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the biosynthesis of sinapyl alcohol and lignin sets it apart from other similar compounds .
Propiedades
Número CAS |
125187-46-4 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3 |
Clave InChI |
CINMFLQINIXMBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C=CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


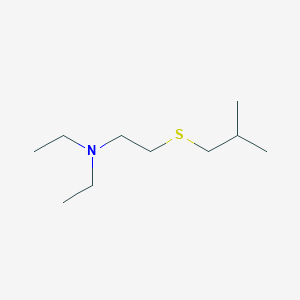
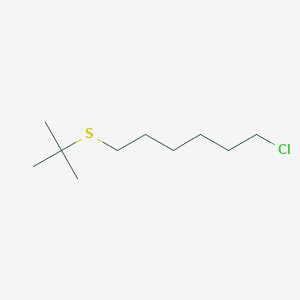
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)

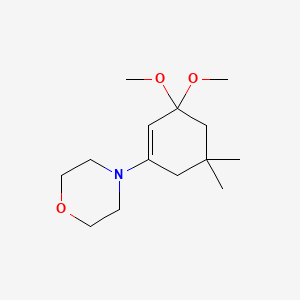
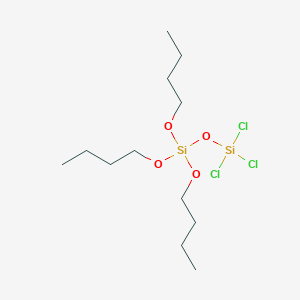
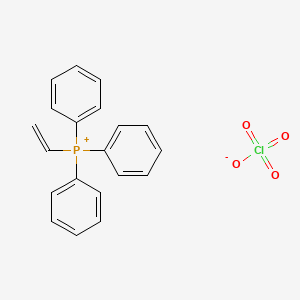
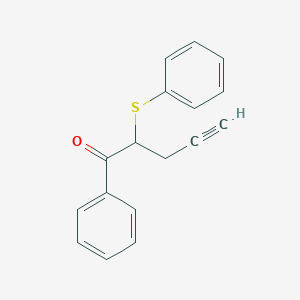
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
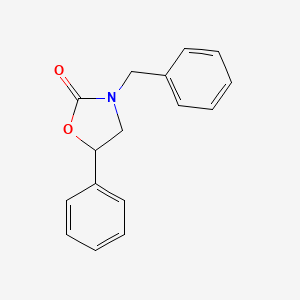

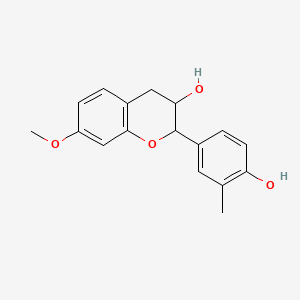

![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
